

Technical Support Center: Optimizing H-Orn-OEt·2HCl Reactivity[1]

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Compound of Interest

Compound Name: H-Orn-OEt·2HCl

Cat. No.: B14059971

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Product: H-Orn-OEt·2HCl (Ethyl L-ornithine dihydrochloride) CAS: 84772-29-2 Molecular Weight: 233.14 g/mol (Salt) / 160.21 g/mol (Free Base)[1][2]

The Core Concept: The "Salt Paradox"

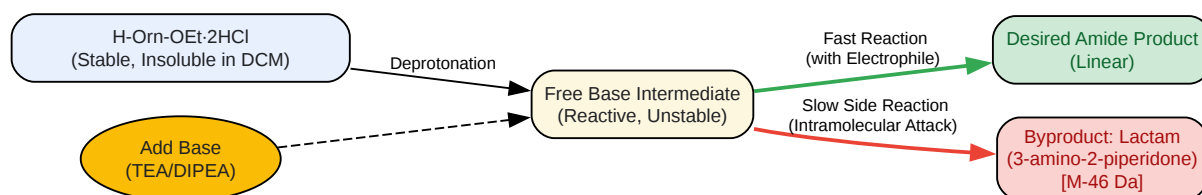
User Question: Why is this molecule so difficult to dissolve in DCM, and why does my reaction yield a byproduct with Mass [M-46]?

The Scientist's Answer: You are navigating a trade-off between solubility and stability.[1][2]

- The 2HCl Salt (State A): The molecule is locked in a protonated state (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">). It is stable and resistant to hydrolysis but non-nucleophilic (unreactive) and insoluble in non-polar organic solvents like Dichloromethane (DCM).[2]
- The Free Base (State B): Upon neutralization, the amine becomes nucleophilic (reactive) and soluble in DCM. However, it immediately becomes susceptible to intramolecular cyclization (Lactamization), expelling ethanol (Mass -46 Da).[1][2]

The "Ornithine Effect" (Lactamization Pathway)

The most critical failure mode for this compound is the formation of 3-amino-2-piperidone (Ornithine Lactam).[1] This is thermodynamically favored because it forms a stable 6-membered ring.[1][2]



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Figure 1: The kinetic competition between desired coupling and unwanted lactamization.

Troubleshooting Guides

Scenario A: "The starting material won't dissolve in my organic solvent (DCM/THF)."

Diagnosis: The compound is still in its ionic dihydrochloride form.[1][2] The Fix: You must perform an in-situ neutralization or a "free-basing" extraction.[1][2]

Protocol 1: In-Situ Neutralization (Recommended for Peptide Coupling) Use this if you are reacting H-Orn-OEt with a carboxylic acid/activated ester.[1][2]

- Suspend H-Orn-OEt[1][2]·2HCl in DCM (it will look cloudy).[1][2]
- Add the carboxylic acid (1.0 eq) and coupling agent (e.g., EDC/HOBt or HATU).[2]
- Crucial Step: Add DIPEA (Diisopropylethylamine) dropwise.[1][2]
 - Stoichiometry: You need exactly 2.0–2.2 equivalents.[1][2]
 - Why? The first 2.0 eq neutralize the 2HCl. The excess 0.1-0.2 eq maintains the basic pH required for the reaction.

- Observation: The solution should clear up as the salt converts to the free base and reacts.

Protocol 2: Biphasic Extraction (For pure Free Base isolation) Warning: Use immediately.[1][2]

Do not store the free base.

- Dissolve H-Orn-OEt[1][2]·2HCl in a minimal amount of water (highly soluble).[1][2]
- Add an equal volume of DCM.[1][2]

- Add saturated aqueous

or

while stirring until pH ~9-10.

- Extract the DCM layer, dry over

, and concentrate.

- Time Limit: Use the resulting oil within 30 minutes.

Scenario B: "I see a major impurity with Mass [M-46] or [M-EtOH]."

Diagnosis: You have triggered the Ornithine Effect.[2] The ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-amine (side chain) or

-amine has attacked the ethyl ester, ejecting ethanol and forming a lactam ring.

Root Causes & Solutions:

Cause	Mechanism	Solution
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| Excess Base | High pH (>11) deprotonates the ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-amine (pKa ~10.7), making it highly nucleophilic.[2] | Maintain pH ~8.5–9.[1][2]0. Use mild bases (NMM, DIPEA) instead of TEA.[1][2] Avoid NaOH.[1][2][3] | | Slow Reaction | If the desired intermolecular coupling is slow, the intramolecular cyclization wins. | Pre-activate your carboxylic acid (e.g., form the active ester before adding the Ornithine). | | Heat | Higher temperatures accelerate cyclization.[1][2] | Keep the reaction at 0°C during the neutralization step. |

Critical Data & Reference Values

pKa Values (The Causality of Reactivity)

Understanding pKa is essential for "Selective Neutralization."

- [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-COOH: ~1.7 (Esterified in this product)[2]

- [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-NH3+: ~8.6[2]

- [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-NH3+: ~10.7[2]

Strategic Insight: To couple the [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-amine, you only need to reach pH ~9.0. At this pH, the [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-amine (pKa 10.[2]7) remains largely protonated ([ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

) and therefore cannot cyclize.[2] If you overshoot to pH 12, you deprotonate the [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-amine, triggering rapid lactamization.

Solubility Profile

Solvent	H-Orn-OEt[1][2]·2HCl (Salt)	H-Orn-OEt (Free Base)
Water	Highly Soluble (>100 mg/mL)	Decomposes (Hydrolysis)
Methanol/Ethanol	Soluble	Soluble
DCM/Chloroform	Insoluble	Soluble
Ether/Hexane	Insoluble	Insoluble

Validating Your Experiment (QC Checks)

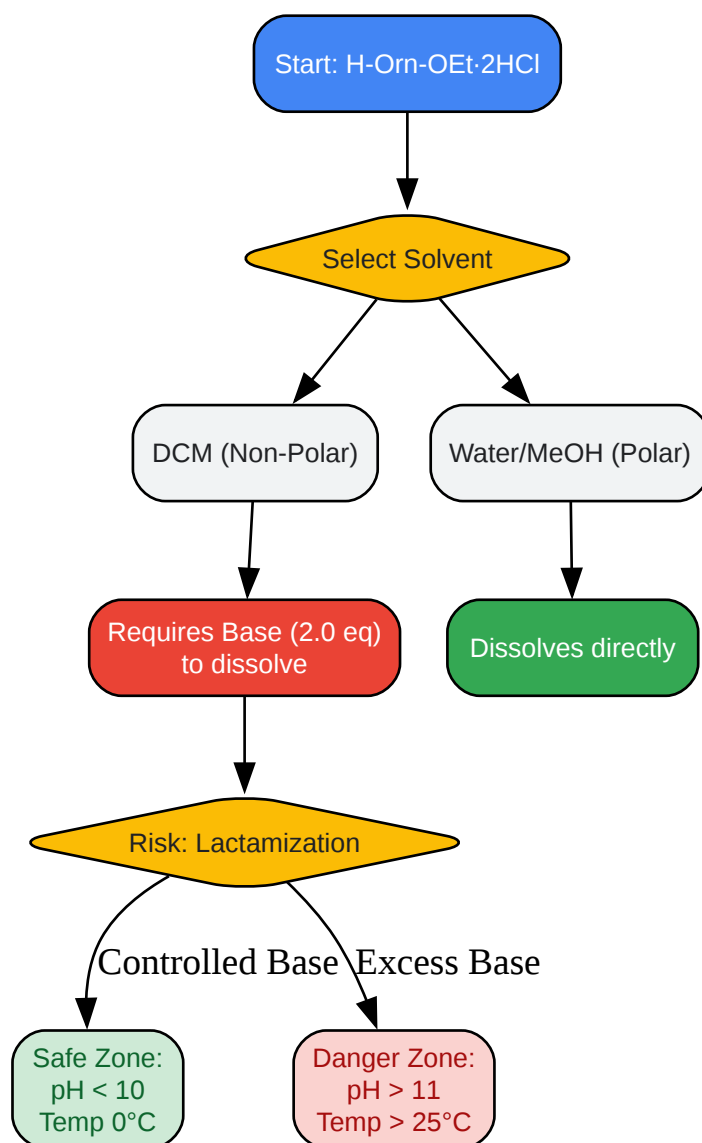
Test 1: Mass Spectrometry (The Definitive Check)

- Target Mass (M+H): 161.1 Da (Free base + H)
- Lactam Mass (M+H): 115.1 Da (Loss of 46 Da from EtOH)[2]
- Note: If you see a peak at 115, your neutralization was too aggressive or the reaction time was too long.

Test 2: TLC Monitoring

- Stationary Phase: Silica Gel 60 F254.[1][2]
- Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1][2]
- Visualization: Ninhydrin Stain (Both species turn purple/red).[1][2]
- Differentiation: The Lactam is more polar (lacks the ethyl group, has amide character) and will typically have a lower R_f than the linear ester.

Decision Tree for Workflow



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Figure 2: Decision matrix for solvent selection and risk management.[1][2]

References

- Chemical Structure & Properties: PubChem.[1][2] Ornithine ethyl ester.[1][2][4][5] National Library of Medicine. Available at: [\[Link\]](#)[1][2]
- Lactamization Mechanism (The Ornithine Effect): Poutsma, J. C. (2019).[1][2] Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. Available at: [\[Link\]](#)

- pKa Data for Amino Acids: Williams, R. pKa Data Compiled. Organic Chemistry Data. Available at: [\[Link\]](#)

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Sources

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